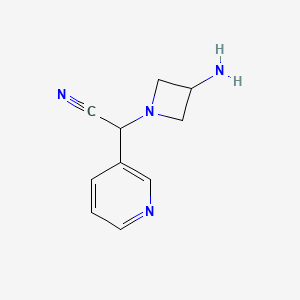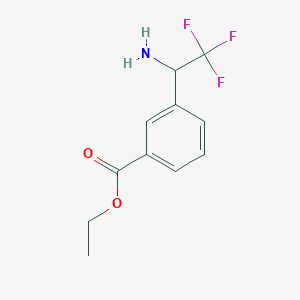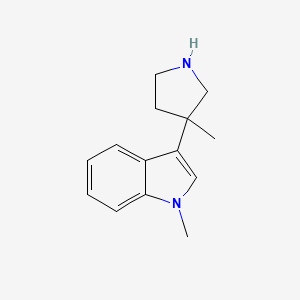
1-methyl-3-(3-methylpyrrolidin-3-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-3-(3-methylpyrrolidin-3-yl)-1H-indole is a complex organic compound that features a pyrrolidine ring fused to an indole structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(3-methylpyrrolidin-3-yl)-1H-indole typically involves the construction of the pyrrolidine ring followed by its attachment to the indole core. One common method involves the reaction of 3-methylpyrrolidine with an indole derivative under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of such compounds often involves high-pressure and high-temperature reactions using catalysts to ensure high yield and purity. For instance, the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst is a known method for producing pyrrolidine derivatives .
化学反応の分析
Types of Reactions
1-methyl-3-(3-methylpyrrolidin-3-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
科学的研究の応用
1-methyl-3-(3-methylpyrrolidin-3-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the production of various industrial chemicals.
作用機序
The mechanism of action of 1-methyl-3-(3-methylpyrrolidin-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows the compound to bind to certain proteins, influencing their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
Pyrrolidine: A simpler compound with a similar ring structure.
Pyrroline: Contains one double bond in the ring.
Pyrrolizidine: Features two fused pentagonal rings.
Uniqueness
1-methyl-3-(3-methylpyrrolidin-3-yl)-1H-indole is unique due to its fused indole and pyrrolidine rings, which confer distinct chemical and biological properties not found in simpler analogs .
特性
分子式 |
C14H18N2 |
|---|---|
分子量 |
214.31 g/mol |
IUPAC名 |
1-methyl-3-(3-methylpyrrolidin-3-yl)indole |
InChI |
InChI=1S/C14H18N2/c1-14(7-8-15-10-14)12-9-16(2)13-6-4-3-5-11(12)13/h3-6,9,15H,7-8,10H2,1-2H3 |
InChIキー |
KKANGKDITZEABB-UHFFFAOYSA-N |
正規SMILES |
CC1(CCNC1)C2=CN(C3=CC=CC=C32)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


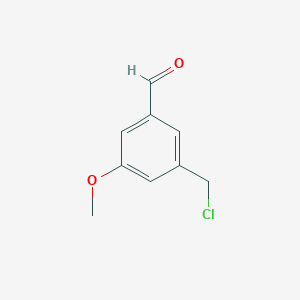
![3-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14866891.png)
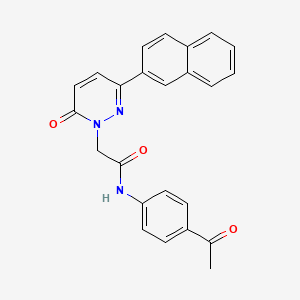
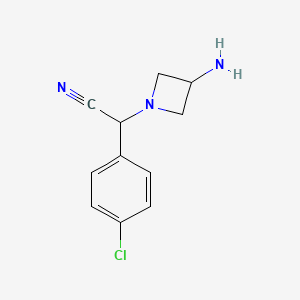
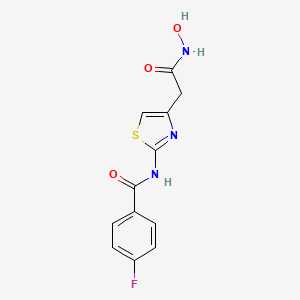
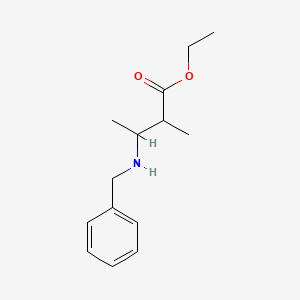
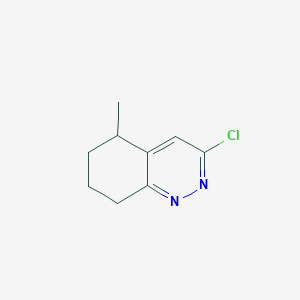
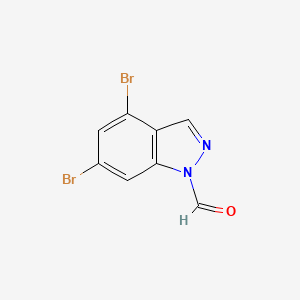
![1-Oxa-9-thia-4-azaspiro[5.5]undecan-5-one 9,9-dioxide](/img/structure/B14866922.png)


